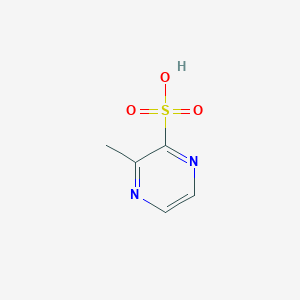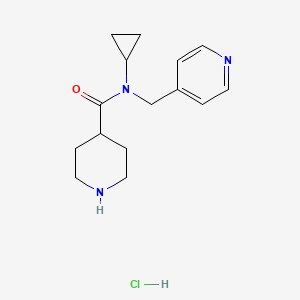
4,4'-Ditetradecyl-2,2'-bithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Ditetradecyl-2,2’-bithiophene: is an organic compound with the molecular formula C36H62S2 . It belongs to the class of bithiophenes, which are compounds containing two thiophene rings. The presence of long tetradecyl chains makes this compound particularly interesting for applications in organic electronics and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Ditetradecyl-2,2’-bithiophene typically involves the coupling of thiophene derivatives. One common method is the Stille coupling reaction, where a stannylated thiophene is reacted with a halogenated thiophene in the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-120°C.
Industrial Production Methods: Industrial production of 4,4’-Ditetradecyl-2,2’-bithiophene may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-Ditetradecyl-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used for halogenation or alkylation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated or alkylated derivatives of 4,4’-Ditetradecyl-2,2’-bithiophene.
Aplicaciones Científicas De Investigación
4,4’-Ditetradecyl-2,2’-bithiophene has a wide range of applications in scientific research:
Biology: The compound’s derivatives are explored for their potential in bioelectronics and biosensors.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the development of advanced materials for flexible electronics, displays, and sensors.
Mecanismo De Acción
The mechanism of action of 4,4’-Ditetradecyl-2,2’-bithiophene primarily involves its ability to form π-conjugated systems. The long tetradecyl chains enhance solubility and processability, making it suitable for solution-based fabrication techniques. The compound interacts with molecular targets through π-π stacking and van der Waals interactions, which are crucial for its performance in electronic devices.
Comparación Con Compuestos Similares
4,4’-Dihexyl-2,2’-bithiophene: Similar structure but with shorter hexyl chains.
5,5’-Dibromo-4,4’-ditetradecyl-2,2’-bithiophene: A brominated derivative used for further functionalization.
Uniqueness: 4,4’-Ditetradecyl-2,2’-bithiophene stands out due to its long tetradecyl chains, which provide better solubility and film-forming properties compared to shorter alkyl chain derivatives. This makes it particularly advantageous for applications in organic electronics where solution processing is essential.
Propiedades
Fórmula molecular |
C36H62S2 |
|---|---|
Peso molecular |
559.0 g/mol |
Nombre IUPAC |
4-tetradecyl-2-(4-tetradecylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C36H62S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-29-35(37-31-33)36-30-34(32-38-36)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-32H,3-28H2,1-2H3 |
Clave InChI |
DEGTUAHTCKLZRK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC1=CSC(=C1)C2=CC(=CS2)CCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13965158.png)
![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13965164.png)


![6-Benzyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13965180.png)





